Trifluorométhanesulfonate de fer(III)

Vue d'ensemble

Description

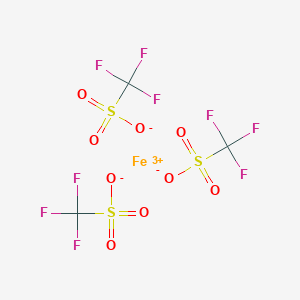

Iron(III) trifluoromethanesulfonate, also known as ferric triflate, is a chemical compound with the formula Fe(CF3SO3)3. It is a highly efficient catalyst used in various chemical reactions due to its thermodynamic and chemical stability. This compound is known for its non-nucleophilic and non-coordinating properties, making it suitable for a wide range of applications in organic synthesis .

Applications De Recherche Scientifique

Iron(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Iron(III) trifluoromethanesulfonate, also known as Ferric triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions .

Mode of Action

As a catalyst, Iron(III) trifluoromethanesulfonate facilitates chemical reactions without being consumed in the process . It interacts with reactant molecules, lowering the activation energy required for the reaction and thus accelerating the reaction rate .

Biochemical Pathways

Iron(III) trifluoromethanesulfonate is involved in the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal . It is also involved in the synthesis of a variety of beta-enamino ketones and esters . These reactions are part of larger biochemical pathways in organic synthesis .

Result of Action

The primary result of Iron(III) trifluoromethanesulfonate’s action is the acceleration of chemical reactions. By lowering the activation energy, it allows reactions to proceed more quickly and efficiently . The specific molecular and cellular effects depend on the particular reaction being catalyzed .

Action Environment

The action of Iron(III) trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it is moisture sensitive and should be stored in a dry, well-ventilated place . It is also soluble in water, methanol, and acetonitrile , which can affect its efficacy and stability in different reaction environments .

Analyse Biochimique

Biochemical Properties

Iron(III) trifluoromethanesulfonate is known to act as an efficient catalyst in the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal . It is also involved in the synthesis of a variety of beta-enamino ketones and esters

Molecular Mechanism

Iron(III) trifluoromethanesulfonate exerts its effects at the molecular level primarily through its role as a catalyst. It may facilitate chemical reactions by lowering the activation energy required for the reaction to proceed

Temporal Effects in Laboratory Settings

Iron(III) trifluoromethanesulfonate is known to be moisture sensitive . Therefore, it must be stored in a dry and well-ventilated place

Méthodes De Préparation

Iron(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of iron(III) chloride with trifluoromethanesulfonic acid in an organic solvent such as acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated by evaporation of the solvent and recrystallization .

Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Iron(III) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can facilitate substitution reactions, where it acts as a Lewis acid to activate substrates for nucleophilic attack.

Oxidation and Reduction: While primarily used as a catalyst, it can also participate in oxidation-reduction reactions under specific conditions.

Common reagents used in these reactions include glycidol, alcohols, and various organic substrates. The major products formed depend on the specific reaction but often include complex organic molecules such as glycosides and enamino compounds .

Comparaison Avec Des Composés Similaires

Iron(III) trifluoromethanesulfonate is unique among similar compounds due to its high stability and non-coordinating nature. Similar compounds include:

Iron(II) trifluoromethanesulfonate: Used in similar catalytic applications but with different oxidation states and reactivity.

Copper(II) trifluoromethanesulfonate: Another catalyst with distinct properties and applications.

Scandium(III) triflate: Known for its use in similar catalytic processes but with different metal centers.

Zinc trifluoromethanesulfonate: Used in organic synthesis with different catalytic properties.

Iron(III) trifluoromethanesulfonate stands out due to its specific combination of stability, reactivity, and non-coordinating behavior, making it a versatile and valuable catalyst in various fields of research and industry .

Activité Biologique

Iron(III) trifluoromethanesulfonate (Fe(CF₃SO₃)₃), commonly referred to as iron(III) triflate, is a versatile Lewis acid that has garnered attention for its potential biological activities. This article explores its synthesis, catalytic properties, and biological implications based on diverse research findings.

Iron(III) trifluoromethanesulfonate is characterized by the following chemical properties:

- Molecular Formula : C₃F₉FeO₉S₃

- Molar Mass : 503.05 g/mol

- Solubility : Soluble in various organic solvents, with a solubility of 0.214 mg/ml in water .

- Storage Conditions : Should be stored under inert atmosphere at room temperature .

Synthesis and Catalytic Activity

Iron(III) triflate is primarily utilized as a catalyst in organic reactions. Its effectiveness as a Lewis acid has been demonstrated in several studies:

-

Synthesis of Benzofchromenes : Under ultrasonic irradiation, Fe(CF₃SO₃)₃ facilitates the synthesis of 1,3-diaryl-3H-benzofchromenes from naphthols and aromatic aldehydes, yielding high product yields (up to 92%) in short reaction times (as low as 46 minutes) .

Entry Product Time (min) Yield (%) 1 O 50 90 2 O Cl 50 91 ... ... ... ... 10 O NO₂ 65 88 - One-Pot Synthesis Reactions : Fe(CF₃SO₃)₃ has been successfully employed in one-pot synthesis protocols for various compounds including dihydropyrimidinones and their sulfur analogues via Biginelli and Hantzsch condensation reactions .

Biological Activity

The biological activity of iron(III) trifluoromethanesulfonate is primarily linked to its role in facilitating the synthesis of biologically active compounds. Some notable findings include:

- Antibacterial and Antifungal Activities : Compounds synthesized using iron(III) triflate have shown significant antibacterial and antifungal properties. For instance, derivatives of benzofchromenes exhibit promising activity against various pathogens .

- Antitumor Activity : Certain synthesized compounds have displayed antitumor effects, suggesting that iron(III) triflate could play a role in developing new anticancer agents through its catalytic actions in organic synthesis .

Case Studies

- Study on Benzofchromenes : A study demonstrated that the use of iron(III) triflate under ultrasound significantly improved the yield and efficiency of synthesizing benzofchromenes, which are known for their biological activities including anti-cancer properties .

- Recyclable Catalysts : Research highlighted the recyclability of iron(III) triflate as a catalyst, emphasizing its sustainability and efficiency in multiple reaction cycles without significant loss of activity .

Propriétés

IUPAC Name |

iron(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHOQERNFGVVRH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9FeO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470114 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63295-48-7 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(iii) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Iron(III) trifluoromethanesulfonate act as a catalyst in organic synthesis?

A: Iron(III) trifluoromethanesulfonate is a Lewis acid catalyst known for its effectiveness in various organic reactions. For instance, it catalyzes the Doebner reaction, enabling the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde []. The reaction proceeds with high atom economy and requires only a small amount of catalyst (15 mol%) for completion within a short reaction time (3 hours) [].

Q2: Can you describe the structural features of Iron(III) trifluoromethanesulfonate complexes with porphyrin ligands?

A: In complexes with porphyrin ligands, Iron(III) trifluoromethanesulfonate typically coordinates with the porphyrin ring through its iron center. For example, in Bis(1-phenylimidazole)[5,10,15,20-tetrakis(2-pivalamidophenyl)porphinato]iron(III) trifluoromethanesulfonate chlorobenzene disolvate, the iron(III) ion exhibits an unusual coordination geometry with two axial 1-phenylimidazole ligands []. The porphyrin core in this complex displays a ruffled conformation [].

Q3: How does Iron(III) trifluoromethanesulfonate contribute to the conductivity of PEDOT-based polymers?

A: Iron(III) trifluoromethanesulfonate serves as an effective oxidant in the synthesis of highly conductive PEDOT-based polymers [, , ]. It facilitates the polymerization process, and the resulting trifluoromethanesulfonate counterions can be subsequently replaced by other dopants like sulfuric acid. This dopant engineering leads to significant enhancements in electrical conductivity, reaching values as high as 2273 S cm−1 [, ].

Q4: What structural changes occur in PEDOT upon doping with Iron(III) trifluoromethanesulfonate and subsequent treatment with acids?

A: Studies utilizing X-ray diffraction (XRD), High-resolution transmission electron microscopy (HRTEM), Synchrotron Grazing-incidence wide-angle X-ray scattering (GIWAXS), and conductivity measurements reveal that doping PEDOT with Iron(III) trifluoromethanesulfonate followed by acid treatment induces significant structural modifications [, , ]. Notably, replacing the trifluoromethanesulfonate anions with hydrogen sulfate counterions increases the charge carrier concentration and enhances the crystalline domain size, contributing to a remarkable 80% increase in electrical conductivity [, ].

Q5: Are there any documented hydrogen bonding interactions involving Iron(III) trifluoromethanesulfonate in crystal structures?

A: Yes, hydrogen bonding plays a crucial role in the crystal packing of Iron(III) trifluoromethanesulfonate complexes. For instance, in Diaqua[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(III) trifluoromethanesulfonate–4-hydroxy-3-methoxybenzaldehyde–water (1/1/2), the trifluoromethanesulfonate anion participates in classical O—H⋯O hydrogen bonds with water molecules and the 4-hydroxy-3-methoxybenzaldehyde molecule []. Additionally, weak C—H⋯O and C—H⋯Cl hydrogen bonds contribute to the overall three-dimensional supramolecular architecture of the crystal [].

Q6: Can you provide an example where Iron(III) trifluoromethanesulfonate leads to the formation of an unusual complex?

A: In the compound Aquabis(4-morpholinyldithiocarbamato)iron(III) trifluoromethanesulfonate, the iron(III) center adopts a five-coordinate square-pyramidal geometry, which is atypical for [Fe(dithiocarbamate)2L]n+ species []. This complex marks the first reported instance of a cationic species with this specific coordination environment [].

Q7: Has Iron(III) trifluoromethanesulfonate been used in the synthesis of Schiff bases?

A: While specific details are limited, research indicates the successful utilization of Iron(III) trifluoromethanesulfonate as a catalyst in synthesizing Schiff base derivatives of isatin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.